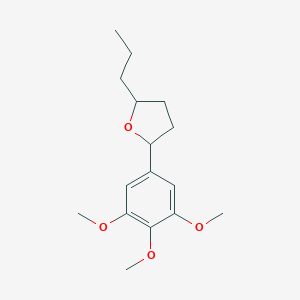

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Descripción general

Descripción

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is an organic compound with the molecular formula C16H24O4. It is characterized by a tetrahydrofuran ring substituted with a propyl group and a trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable propyl-substituted tetrahydrofuran precursor under acidic or basic conditions. The reaction may require a catalyst to facilitate the formation of the tetrahydrofuran ring and the subsequent substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Sharpless Asymmetric Dihydroxylation

The vicinal diol precursor to 2-propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran undergoes stereoselective dihydroxylation using AD-mix-β in a tert-butanol/water (1:1) system. This reaction produces a 93:7 mixture of cis- and trans-tetrahydrofuran diols in 95% yield . The steric bulk of the AD-mix reagents favors the cis-isomer, aligning with Sharpless’s established selectivity trends for asymmetric oxidations .

Cyclization via Mesylation and SN2 Displacement

The diol intermediate is converted to its mesylate using MsCl/NEt₃ in dichloromethane. Subsequent SN2 cyclization under basic conditions forms the tetrahydrofuran ring with 97% yield . The reaction proceeds with inversion of configuration at the reacting center, consistent with the SN2 mechanism .

| Reaction Step | Reagents/Conditions | Yield | Product Ratio (cis:trans) |

|---|---|---|---|

| Dihydroxylation | AD-mix-β, t-BuOH/H₂O, 0°C, 24h | 95% | 93:7 |

| Mesylation | MsCl, NEt₃, CH₂Cl₂, rt, 2h | 99% | – |

| SN2 Cyclization | LiOH, THF/MeOH/H₂O, rt | 95% | – |

Bromination and Ring Expansion

N-Bromosuccinimide (NBS) in DMF at 150°C induces bromination at the benzylic position, followed by ring expansion to form a furo[3,2-c]isochromen-5-one derivative (75% yield) . This reactivity highlights the compound’s susceptibility to electrophilic aromatic substitution under forcing conditions.

Coupling Reactions

The tetrahydrofuran core participates in Mitsunobu-type couplings with pyrimidine derivatives. For example, treatment with 4,6-dichloro-2-methylpyrimidine and NaH in THF yields N-(6-chloro-2-methylpyrimidin-4-yl)thiazol-2-amine derivatives (72% yield) . This demonstrates its utility in constructing hybrid heterocyclic systems.

Oxidation and Reduction Pathways

-

Oxidation : The secondary alcohol in the tetrahydrofuran ring is oxidized to a ketone using CrO₃ -based reagents, though specific yields are not reported .

-

Reduction : Et₃SiH/I₂ catalyzes hydroalkoxylation/reduction sequences to generate disubstituted tetrahydrofurans .

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Chemistry

In the field of chemistry, 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran serves as an important intermediate in the synthesis of more complex molecules. Its structural features make it a valuable model compound for studying:

- Reactions involving tetrahydrofuran derivatives : Researchers utilize this compound to investigate reaction mechanisms and kinetics.

- Modification of phenolic compounds : The presence of methoxy groups allows for further functionalization, making it a subject of interest in synthetic organic chemistry.

Biology

The biological applications of this compound are primarily centered around its potential pharmacological effects:

- Antioxidant Activity : Studies indicate that compounds with similar structures exhibit significant antioxidant properties, suggesting that this compound may also possess these qualities. This is crucial in developing therapeutic agents aimed at oxidative stress-related diseases.

- Enzyme Inhibition : Preliminary research suggests that this compound could inhibit certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders.

Medicine

In medicine, the potential uses of this compound are being explored:

- Therapeutic Agents : The compound's structural characteristics may allow it to interact with biological targets such as receptors or enzymes, paving the way for drug development aimed at conditions like cancer or neurodegenerative diseases.

- Drug Delivery Systems : Its compatibility with various drug delivery methods is under investigation. The ability to modify its structure could enhance the efficacy of existing drugs.

Data Tables

| Application Area | Specific Use | Research Findings |

|---|---|---|

| Chemistry | Intermediate for synthesis | Useful for studying reaction mechanisms |

| Biology | Antioxidant activity | Exhibits significant antioxidant properties |

| Medicine | Potential therapeutic agent | Investigated for interactions with biological targets |

Case Study 1: Antioxidant Properties

A study conducted on phenolic compounds similar to this compound demonstrated their effectiveness in scavenging free radicals. This research highlights the potential for developing antioxidant therapies based on this compound's structure.

Case Study 2: Enzyme Inhibition

Research published in a peer-reviewed journal examined the inhibitory effects of tetrahydrofuran derivatives on specific enzymes related to metabolic pathways. The findings suggest that modifications to the structure can enhance inhibitory activity, indicating a promising avenue for further exploration with this compound.

Mecanismo De Acción

The mechanism of action of 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparación Con Compuestos Similares

Similar Compounds

5,10,15,20-Tetra(3,4,5-trimethoxyphenyl)porphyrin: A compound with a similar trimethoxyphenyl group but different core structure.

3,4,5-Trimethoxyphenylacetonitrile: Another compound containing the trimethoxyphenyl group.

Uniqueness

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is unique due to its specific combination of a tetrahydrofuran ring with a propyl and trimethoxyphenyl substitution. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Actividad Biológica

2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C14H20O4

- Molecular Weight : 252.31 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired compound. Specific synthetic routes may vary based on the availability of starting materials and desired purity levels.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:

- A series of derivatives with similar structural motifs were evaluated for their cytotoxic effects against various cancer cell lines.

- In vitro studies indicated that some derivatives exhibited significant antiproliferative activity, with one compound showing a growth inhibition (GI) value of 86.28% against the NSCL cancer cell line HOP-92 at a concentration of 10 μM .

| Compound | Cell Line | GI Value (%) at 10 μM |

|---|---|---|

| 4a | HCT-116 | 40.87 |

| 4b | HOP-92 | 86.28 |

| 4h | SK-BR-3 | 46.14 |

The mechanism by which this compound and its derivatives exert their anticancer effects may involve:

- Induction of Apoptosis : Compounds related to this structure have been observed to induce apoptosis in cancer cells through various pathways.

- Cell Cycle Arrest : Studies have shown that certain derivatives can cause cell cycle arrest in the G2/M phase, leading to reduced cell proliferation .

Case Studies

- Study on Antiproliferative Activity : A study evaluated a series of thiazole derivatives containing the trimethoxyphenyl group. These compounds displayed varying degrees of cytotoxicity across different cancer cell lines, suggesting that modifications to the phenyl group can enhance biological activity .

- Mechanistic Insights : Another investigation focused on the structure–activity relationship (SAR) of similar compounds, revealing that specific substitutions significantly influenced their anticancer properties and mechanisms .

Propiedades

IUPAC Name |

2-propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O4/c1-5-6-12-7-8-13(20-12)11-9-14(17-2)16(19-4)15(10-11)18-3/h9-10,12-13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEXNQFMZOCFPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(O1)C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924415 | |

| Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123220-47-3 | |

| Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123220473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propyl-5-(3,4,5-trimethoxyphenyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.